1-(4-Tert-butylphenyl)-3-{[4-(pyridin-4-ylcarbonyl)phenyl]amino}propan-1-one
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Overview
Description
1-[4-(TERT-BUTYL)PHENYL]-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is a complex organic compound with a unique structure that combines a tert-butylphenyl group and a pyridylcarbonyl anilino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(TERT-BUTYL)PHENYL]-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE typically involves multiple steps, including the formation of the tert-butylphenyl and pyridylcarbonyl anilino moieties, followed by their coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(TERT-BUTYL)PHENYL]-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[4-(TERT-BUTYL)PHENYL]-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(TERT-BUTYL)PHENYL]-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4’-tert-Butylacetophenone: A structurally related compound used as an intermediate in organic synthesis.
4-tert-Butylphenylboronic acid: Another similar compound used in cross-coupling reactions.
Uniqueness
1-[4-(TERT-BUTYL)PHENYL]-3-[4-(4-PYRIDYLCARBONYL)ANILINO]-1-PROPANONE is unique due to its combination of tert-butylphenyl and pyridylcarbonyl anilino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H26N2O2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-(4-tert-butylphenyl)-3-[4-(pyridine-4-carbonyl)anilino]propan-1-one |
InChI |
InChI=1S/C25H26N2O2/c1-25(2,3)21-8-4-18(5-9-21)23(28)14-17-27-22-10-6-19(7-11-22)24(29)20-12-15-26-16-13-20/h4-13,15-16,27H,14,17H2,1-3H3 |
InChI Key |
PZLQLNFTCSRSOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCNC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
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